2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

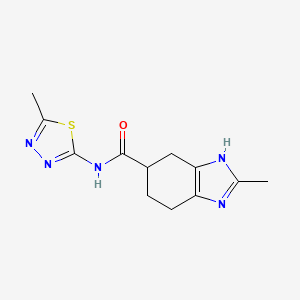

This compound is a hybrid heterocyclic molecule featuring a tetrahydro-1H-1,3-benzodiazole core fused with a 1,3,4-thiadiazole ring via a carboxamide bridge. The benzodiazole moiety is substituted with a methyl group at position 2, while the thiadiazole ring carries a methyl group at position 4. The synthesis likely involves multi-step coupling reactions, as seen in analogous thiadiazole-carboxamide derivatives .

Properties

IUPAC Name |

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS/c1-6-13-9-4-3-8(5-10(9)14-6)11(18)15-12-17-16-7(2)19-12/h8H,3-5H2,1-2H3,(H,13,14)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUGPDGVEDBYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of thiadiazole derivatives which are known for their diverse biological activities. Its structure includes a tetrahydro-benzodiazole moiety linked to a thiadiazole ring, which is significant for its pharmacological properties.

Molecular Formula: C₁₄H₁₈N₄S

Molecular Weight: 286.39 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis through the modulation of apoptotic pathways.

Key Findings:

- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.

- Mechanism : Induction of cell cycle arrest and apoptosis was observed through increased Bax/Bcl-2 ratios and activation of caspase pathways .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural features enhance its interaction with biological targets in pathogens.

Research Insights:

- Compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- The mode of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic functions .

In Vitro Studies

In vitro experiments have been conducted to evaluate the biological activity of the compound:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 0.28 | Induced apoptosis via caspase activation |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound has a potent effect on cancer cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacokinetics and therapeutic efficacy of related thiadiazole compounds. One study demonstrated that a structurally similar compound effectively targeted tumor cells in mice models, leading to reduced tumor size without significant toxicity to normal tissues .

Scientific Research Applications

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related thiadiazole compounds has demonstrated significant antibacterial and antifungal activities. For instance:

- Case Study : A derivative of 1,3,4-thiadiazole showed minimum inhibitory concentrations (MIC) against various bacterial strains ranging from 0.5 to 32 µg/mL . This indicates that similar derivatives may exhibit comparable antimicrobial efficacy.

Anticancer Properties

Compounds with benzodiazole and thiadiazole moieties have been investigated for their anticancer potential due to their ability to inhibit tumor growth.

- Case Study : A study evaluating benzodiazole derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines (CC50 values ranging from 4 to 9 µM) . The target compound's structure suggests it may possess similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing thiadiazole rings has been documented in various studies.

- Research Findings : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that the target compound could be explored for therapeutic use in inflammatory diseases.

Antioxidant Activity

The ability of compounds to scavenge reactive oxygen species (ROS) is crucial in preventing oxidative stress-related damage.

- Research Insights : Thiadiazole derivatives have demonstrated effective ROS scavenging capabilities . The target compound may exhibit similar antioxidant properties due to its functional groups conducive to such interactions.

Neuroprotective Applications

Given the structural similarities to known neuroprotective agents, there is potential for this compound in neurological research.

- Hypothesis : Compounds with benzodiazole structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis . Further exploration could reveal neuroprotective mechanisms for the target compound.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems and Functional Group Variations

Tetrahydrobenzodiazole vs. Pyridinyl-Thiazole Systems

Compared to substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds in ), the target molecule replaces the pyridinyl-thiazole scaffold with a tetrahydrobenzodiazole-thiadiazole system. Pyridinyl-thiazole analogs, such as those in , prioritize aromatic π-π stacking interactions in target binding, whereas the tetrahydrobenzodiazole may favor hydrophobic interactions .

Thiadiazole Substituent Effects

The 5-methyl-1,3,4-thiadiazole substituent in the target compound differs from S-alkylated 1,3,4-thiadiazole-2-carboxamides (e.g., 5-(methylthio)-N-phenyl derivatives in ). However, S-alkylated analogs (e.g., 4a in ) exhibit higher yields (97%) in synthesis, suggesting that steric and electronic factors in the target molecule may complicate its preparation .

Pharmacological and Physicochemical Properties (Inferred)

While direct data for the target compound are absent, comparisons with analogs suggest:

Key Research Findings and Challenges

- Structural Uniqueness : The fusion of tetrahydrobenzodiazole and thiadiazole is rare in literature, distinguishing it from common thiazole/thiadiazole derivatives .

- Synthetic Complexity : Methylation at specific positions may require stringent reaction conditions, as seen in ’s S-alkylation protocol .

- Biological Potential: While pyridinyl-thiazoles () show statistically significant bioactivity, the target compound’s rigid structure may confer unique selectivity profiles.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, intermediates like 1,3,4-thiadiazole derivatives can be prepared using N-phenylhydrazinecarboxamides and trichloroethyl carboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Characterization employs 1H-NMR , 13C-NMR , and IR spectroscopy to confirm functional groups and molecular dynamics. Elemental analysis validates purity .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

- Methodological Answer : Initial screening focuses on antimicrobial (e.g., MIC assays against S. aureus and E. coli) and anticancer activities (e.g., MTT assays on HeLa or MCF-7 cell lines). Oxadiazole and thiadiazole derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is critical in bacterial and cancer cell proliferation .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H-NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.6 ppm).

- 13C-NMR : Confirms carbonyl carbons (δ 165–170 ppm) and heterocyclic ring carbons.

- IR Spectroscopy : Detects amide C=O stretches (~1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in thiadiazole ring formation?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalyst Use : Triethylamine or iodine accelerates sulfur elimination during thiadiazole formation.

- Temperature Control : Reflux in acetonitrile (80–85°C) minimizes side reactions.

- Yield Optimization Table :

| Condition Variation | Yield (%) | Selectivity (%) |

|---|---|---|

| DMF, 80°C, 2 hrs | 78 | 92 |

| Acetonitrile, reflux | 65 | 85 |

Q. What mechanistic insights explain inconsistent bioactivity results across similar derivatives?

- Methodological Answer : Discrepancies may arise from substituent effects on electron density and steric hindrance. For example:

- Methyl groups on the thiadiazole ring enhance lipophilicity, improving membrane penetration but reducing solubility .

- Fluorine or bromine substituents increase electrophilicity, enhancing enzyme inhibition but potentially causing toxicity . Computational docking studies (e.g., using AutoDock Vina) can model interactions with target proteins like DHFR to rationalize activity trends .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), bioavailability, and blood-brain barrier penetration.

- Docking Simulations : Identify key binding interactions (e.g., hydrogen bonds with Thr121 in DHFR).

- Case Study : Analogs with bulkier substituents showed reduced CYP3A4 metabolism in silico, suggesting enhanced metabolic stability .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Profiling : Use liver microsomes to assess compound stability and metabolite formation.

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models.

- Example Workflow :

In vitro IC₅₀ (HeLa cells): 12 μM → In vivo tumor reduction: 40% at 50 mg/kg. Discrepancies may arise from poor oral bioavailability, addressed via formulation (e.g., PEGylated nanoparticles) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.